molecular formula C4H8OS B562065 3-Methyl-d3-thiopropanal CAS No. 136430-27-8

3-Methyl-d3-thiopropanal

Cat. No.: B562065
CAS No.: 136430-27-8
M. Wt: 107.185
InChI Key: CLUWOWRTHNNBBU-FIBGUPNXSA-N
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Description

3-Methyl-d3-thiopropanal is an organic compound with the molecular formula C4H5D3OS It is a stable isotope-labeled compound, often used in scientific research for its unique properties

Scientific Research Applications

3-Methyl-d3-thiopropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.

    Industry: Applied in the production of specialty chemicals and materials .

Safety and Hazards

3-Methyl-d3-thiopropanal is classified as a dangerous good for transport and may be subject to additional shipping charges . For safety data, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-d3-thiopropanal can be achieved through various methods. One common approach involves the reaction of thiols with appropriate aldehydes. The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial production if needed. The key steps involve the careful handling of deuterium-labeled reagents and maintaining controlled reaction conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-d3-thiopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Methyl-d3-thiopropanal involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiopropanal: Similar in structure but lacks deuterium atoms.

    4-Methylthiobutanal: Another thiopropanal derivative with a different substitution pattern.

    3-Methylthioacetaldehyde: A related compound with a shorter carbon chain.

Uniqueness

3-Methyl-d3-thiopropanal is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-(trideuteriomethylsulfanyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUWOWRTHNNBBU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662124
Record name 3-[(~2~H_3_)Methylsulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136430-27-8
Record name 3-[(~2~H_3_)Methylsulfanyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYL-D3-THIO)PROPIONALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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